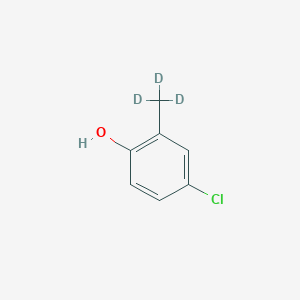![molecular formula C11H14N4O B13436759 N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide CAS No. 135410-71-8](/img/structure/B13436759.png)
N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyano group, a methoxy-substituted pyridine ring, and an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with methylamine and cyanoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in insects, leading to overstimulation and eventual paralysis of the pests . This action disrupts normal neural transmission, effectively controlling pest populations.
Comparison with Similar Compounds
Similar Compounds
Acetamiprid: A closely related compound with similar insecticidal properties.
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Thiamethoxam: A neonicotinoid used for pest control with comparable efficacy.
Uniqueness
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide stands out due to its specific structural features, such as the methoxy group on the pyridine ring, which may contribute to its unique binding properties and effectiveness as an insecticide.
Properties
CAS No. |
135410-71-8 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N'-cyano-N-[(6-methoxypyridin-3-yl)methyl]-N-methylethanimidamide |
InChI |
InChI=1S/C11H14N4O/c1-9(14-8-12)15(2)7-10-4-5-11(16-3)13-6-10/h4-6H,7H2,1-3H3 |
InChI Key |
YUBGMVPGLJDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
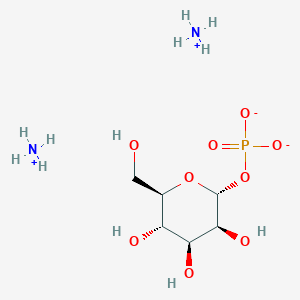
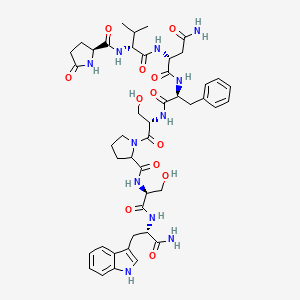
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
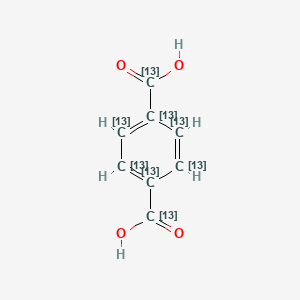
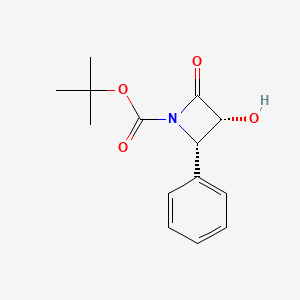
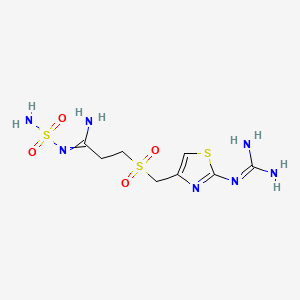
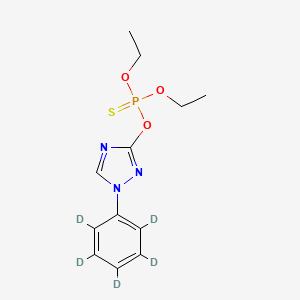


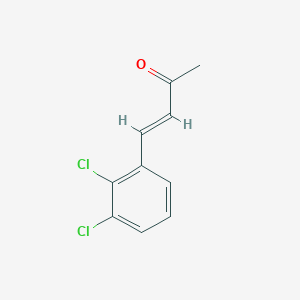
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
